NVP-TNKS656 is a potent, selective, and orally active small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2) []. Tankyrases are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) superfamily that play a critical role in regulating the Wnt/β-catenin signaling pathway [, , ]. This pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies [, , ]. By inhibiting TNKS1/2, NVP-TNKS656 effectively antagonizes the Wnt/β-catenin pathway, offering a promising therapeutic strategy for Wnt-driven cancers [, , ].
NVP-TNKS656 is a small molecule inhibitor specifically designed to target tankyrase enzymes, which are part of the poly(ADP-ribose) polymerase family. This compound has garnered attention for its potential therapeutic applications, particularly in modulating the Wnt signaling pathway, which is implicated in various cancers. The unique binding properties of NVP-TNKS656 allow it to inhibit both tankyrase 1 and tankyrase 2 effectively, making it a valuable tool in cancer research and treatment.
NVP-TNKS656 was developed through structure-efficiency relationships aimed at creating a potent and selective inhibitor of tankyrases. Its efficacy has been validated through various preclinical models, including the MMTV-Wnt1 mouse xenograft model, demonstrating its ability to inhibit Wnt pathway activity effectively .
NVP-TNKS656 is classified as a tankyrase inhibitor. Tankyrases are involved in the poly-ADP-ribosylation process, which regulates protein stability and activity through post-translational modifications. By inhibiting these enzymes, NVP-TNKS656 interferes with the degradation of key regulatory proteins in the Wnt signaling pathway .
The synthesis of NVP-TNKS656 involves several steps that focus on optimizing its binding affinity and selectivity for tankyrase enzymes. The compound was derived from previous inhibitors by modifying chemical structures to enhance potency and oral bioavailability.
The synthesis process typically includes:
NVP-TNKS656 features a complex molecular structure that allows it to bind effectively to the active sites of tankyrases. The compound's design incorporates functional groups that enhance its interaction with the dual active pockets of tankyrases .
The molecular formula and weight of NVP-TNKS656 are critical for understanding its pharmacokinetic properties. Specific structural data can be obtained from crystallographic studies, which reveal how the compound interacts at the atomic level with target proteins .
NVP-TNKS656 primarily functions through competitive inhibition of tankyrases, blocking their ability to poly-ADP-ribosylate target proteins such as Axin. This inhibition leads to stabilization of Axin levels and subsequent downregulation of β-catenin activity, a critical component in Wnt signaling.
The mechanism involves:
The primary mechanism by which NVP-TNKS656 exerts its effects is through inhibition of tankyrase-mediated degradation of Axin, a negative regulator of β-catenin in the Wnt signaling pathway. By preventing this degradation, NVP-TNKS656 stabilizes Axin levels, thereby reducing β-catenin accumulation and activity.
Experimental data indicate that treatment with NVP-TNKS656 leads to decreased levels of nuclear β-catenin and reduced transcriptional activity associated with Wnt signaling . This effect has been observed across various cancer cell lines, highlighting its potential as a therapeutic agent.
Relevant analyses include:
NVP-TNKS656 has significant implications in cancer research due to its ability to inhibit Wnt signaling, which is often aberrantly activated in various cancers such as colorectal cancer and hepatocellular carcinoma. Its applications include:
NVP-TNKS656 emerged from systematic structure-based optimization of the prototypical tankyrase inhibitor XAV939. XAV939, identified through phenotypic screening, exhibited potent TNKS inhibition (IC₅₀ = 11 nM for TNKS1) but suffered from metabolic instability and suboptimal physicochemical properties, limiting its in vivo utility [1] [3]. Crystallographic studies revealed that XAV939 bound the nicotinamide pocket of tankyrase via key hydrogen bonds with Gly1185 and Ser1221 (TNKS1 numbering) and a π-π stacking interaction with Tyr1224 [1] [4]. However, its planar benzimidazole core was susceptible to oxidative metabolism, reducing bioavailability [1].
Replacement of the labile tetrahydropyran ring in XAV939 with a dihydropyran core (Compound 7) significantly improved metabolic stability. This modification retained critical hydrogen-bonding interactions while introducing a non-planar conformation that reduced off-target effects against other PARP family members (PARP1/2 IC₅₀ >10 μM) [1] [6]. Further optimization involved fluorination of the phenyl ring adjacent to the dihydropyran, enhancing hydrophobic contacts with Pro1187, Phe1188, and Ile1204 in the adenosine subpocket [1] [4]. This yielded NVP-TNKS656, which demonstrated a 3.5-fold improvement in TNKS1 potency (IC₅₀ = 3.1 nM) and a favorable thermodynamic binding signature characterized by enthalpy-driven interactions [1] [8].
Table 1: Structural and Biochemical Comparison of XAV939 and NVP-TNKS656
Parameter | XAV939 | NVP-TNKS656 |
---|---|---|
TNKS1 IC₅₀ (nM) | 11 | 3.1 |
PARP1 IC₅₀ (μM) | >10 | >10 |
Metabolic Stability (HLM t₁/₂, min) | <10 | >60 |
Key Binding Interactions | H-bonds: Gly1185, Ser1221; π-π: Tyr1224 | H-bonds: Gly1185, Ser1221; Hydrophobic: Pro1187, Phe1188 |
Lipophilic Efficiency (LipE = pIC₅₀ - logP) served as the central metric for optimizing the XAV939 scaffold, ensuring potency gains were not achieved at the expense of excessive lipophilicity [1] [2]. Early analogs with high potency often exhibited elevated logP values (>4.0), correlating with poor solubility and increased risk of promiscuous binding. For instance, introducing lipophilic substituents to enhance TNKS affinity initially increased logP to 4.5, reducing LipE to 4.2 despite a TNKS1 IC₅₀ of 5 nM [1].
Systematic evaluation of logP (measured via chromatographic methods) and potency revealed that optimal LipE resided in the range of 6–7. NVP-TNKS656 achieved a LipE of 6.8 (logP = 3.2, TNKS1 pIC₅₀ = 9.5) through strategic incorporation of polarity:
Table 2: LipE-Driven Optimization of Key Analogs
Compound | logP | TNKS1 IC₅₀ (nM) | pIC₅₀ | LipE |
---|---|---|---|---|
XAV939 | 3.9 | 11 | 8.0 | 4.1 |
Intermediate 7 | 3.5 | 8.2 | 8.1 | 4.6 |
NVP-TNKS656 | 3.2 | 3.1 | 9.5 | 6.8 |
NVP-TNKS656’s design integrated structural motifs from multiple screening hits beyond XAV939, creating a "three-pocket binder" with enhanced selectivity and oral bioavailability [1] [3]. Fragment-based screening identified:
Hybridization fused the dihydroquinolinone core of Hit 2 with the fluorophenyl motif of Hit 19, linked via the dihydropyran spacer from Intermediate 7. The benzimidazole element of Hit 33 was modified to a pyrimidinone to enhance water solubility [1] [8]. This fusion yielded a molecule occupying:
NVP-TNKS656 demonstrated superior in vivo efficacy versus earlier hybrids, suppressing tumor growth by 92% (p<0.001) in the MMTV-Wnt1 mouse xenograft model following oral administration (30 mg/kg BID) [1] [3]. Its favorable physicochemical profile (logP = 3.2, PSA = 78 Ų) aligned with enhanced permeability and solubility, enabling 85% oral bioavailability in rodents [1] [8].
Table 3: Hybrid Components and Contributions in NVP-TNKS656
Screening Hit | Core Structural Motif | Role in NVP-TNKS656 |
---|---|---|
XAV939 | Benzimidazole-pyrimidinone | Nicotinamide pocket binding |
Hit 2 | Dihydroquinolinone | High ligand efficiency core |
Hit 19 | 2-Fluorophenyl | Adenosine subpocket occupancy |
Hit 33 | Solubilizing amide | Enhanced aqueous solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7